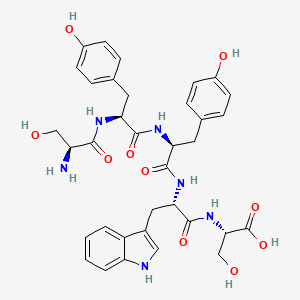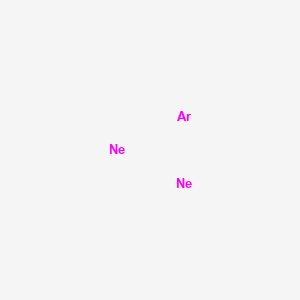![molecular formula C10H8O2S2 B12569567 Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a dioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the fused ring system. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,4-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which can then be cyclized to form the desired compound .
Industrial Production Methods
Industrial production of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives.
科学的研究の応用
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the fabrication of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in optoelectronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Thieno[3,2-b]thiophene: Another heterocyclic compound with a fused thiophene ring system, known for its applications in organic electronics.
Thieno[3,2-d]pyrimidine: A compound with a fused thiophene and pyrimidine ring system, used in medicinal chemistry for its biological activity.
Uniqueness
Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- is unique due to its specific ring fusion pattern and the presence of both thiophene and dioxin rings. This structural arrangement imparts distinct electronic properties, making it particularly valuable in applications requiring high charge mobility and stability .
特性
分子式 |
C10H8O2S2 |
|---|---|
分子量 |
224.3 g/mol |
IUPAC名 |
5-thiophen-2-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C10H8O2S2/c1-2-8(13-5-1)10-9-7(6-14-10)11-3-4-12-9/h1-2,5-6H,3-4H2 |
InChIキー |
NYZAOHBPTKJUBI-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(SC=C2O1)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)

![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)


